molecular formula C15H17NO B1451515 2-Naphthyl 3-piperidinyl ether CAS No. 946726-09-6

2-Naphthyl 3-piperidinyl ether

Cat. No. B1451515
M. Wt: 227.3 g/mol
InChI Key: AFAHCPYVSZXOAZ-UHFFFAOYSA-N
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Description

2-Naphthyl 3-piperidinyl ether is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl 3-piperidinyl ether is based on the molecular formula C15H17NO . More detailed structural information may be available in specialized chemical databases or literature.


Chemical Reactions Analysis

Ethers, such as 2-Naphthyl 3-piperidinyl ether, are known to undergo reactions like cleavage of the C–O bond by using strong acids . The mechanism of these reactions can be either SN2, SN1, or E1, depending on the conditions .

Scientific Research Applications

  • Catalytic Etherification : The etherification of 2-naphthol with ethanol over various solid-acid catalysts, including zeolites and sulfated zirconia, has significant applications in producing 2-naphthyl ethyl ether. This compound serves as a precursor for fine chemicals in perfumery and pharmaceuticals (Yadav & Krishnan, 1998); (Kim et al., 2003).

  • Synthesis of Biologically Active Compounds : Naphthoquinone compounds, derived from 2-naphthyl piperidine and piperidinyl derivatives, have been studied for their antibacterial and antifungal properties. This highlights the potential of 2-naphthyl 3-piperidinyl ether derivatives in the field of medicinal chemistry (Ibiş et al., 2015).

  • Synthesis of Fluorescent Compounds : Piperidine-substituted 1,8-naphthalimide derivatives, including those connected to bioactive units via an ether link, exhibit solvatochromic behavior and are used in water sensing applications due to their fluorescence properties (Tigoianu et al., 2022).

  • Claisen Rearrangement in Synthesis : Naphthyl 2-propynyl ethers, which can be derived from 2-naphthyl piperidinyl ether, have been used in microwave-assisted Claisen rearrangement reactions. This process is important for the synthesis of complex organic structures like naphthofurans (Lingam et al., 2012).

  • Carbohydrate Synthesis : The 2-naphthylmethyl (NAP) ether group is used as a protecting group in carbohydrate synthesis. This application is crucial for generating oligosaccharide libraries, indicating the relevance of naphthyl ether derivatives in complex organic synthesis (Li, Roy & Liu, 2011).

  • Preparation of Ether Esters : Novel pyridine-based ether ester diamines have been synthesized using 1,5-dihydroxy naphthalene, leading to thermally stable poly(ether ester amide)s. This showcases the application of naphthyl ethers in advanced polymer science (Mehdipour‐Ataei, Maleki-Moghaddam & Nami, 2004).

  • Nucleophilic Substitution Reactions : Naphthyl ethers, like 2-naphthyl ethyl ether, are involved in nucleophilic substitution reactions, which are fundamental in organic synthesis, particularly in the formation of complex aromatic compounds (Sekiguchi et al., 1973).

Safety And Hazards

While specific safety and hazard information for 2-Naphthyl 3-piperidinyl ether is not available, similar compounds may present certain risks. For instance, 1-Naphthyl 3-piperidinyl ether is classified as an irritant .

properties

IUPAC Name

3-naphthalen-2-yloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAHCPYVSZXOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663043
Record name 3-[(Naphthalen-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl 3-piperidinyl ether

CAS RN

946726-09-6
Record name 3-(2-Naphthalenyloxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Naphthalen-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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